2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a carboxamide group linked to a triazole moiety
Scientific Research Applications
2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms, especially those involving triazole and furan derivatives.
Industrial Applications: It is used in the synthesis of advanced intermediates for various industrial processes.
Mechanism of Action
Furan derivatives
Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are found in a wide range of biologically active compounds, including certain vitamins, hormones, and antibiotics .
Triazole derivatives
Triazoles are another class of five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by triazole and furan derivatives, there is significant interest in developing new derivatives with improved properties and activities . This includes the development of new synthetic methods, the exploration of new biological activities, and the optimization of existing activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of dimethyl groups at the 2 and 5 positions of the furan ring can be achieved through Friedel-Crafts alkylation using methylating agents.
Formation of the Triazole Moiety: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Amidation Reaction: The final step involves the coupling of the triazole-substituted butan-2-yl group with the furan-3-carboxylic acid to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The dimethyl groups and the triazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic, basic, or neutral pH).
Major Products
Oxidation Products: Furanones, hydroxylated derivatives.
Reduction Products: Amines, reduced carboxamides.
Substitution Products: Halogenated, alkylated, or nucleophile-substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler analog lacking the triazole and carboxamide groups.
3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-ylamine: A compound with a similar triazole moiety but different functional groups.
Furan-3-carboxamide: A compound with a similar carboxamide group but lacking the dimethyl and triazole substitutions.
Uniqueness
2,5-dimethyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-3-carboxamide is unique due to its combination of a furan ring, dimethyl substitutions, a triazole moiety, and a carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,5-dimethyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9(2)13(8-18-15-5-6-16-18)17-14(19)12-7-10(3)20-11(12)4/h5-7,9,13H,8H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUYWIWFFUSHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(CN2N=CC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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